Structural and Electronic Differentiation vs. 3-Fluorophenyl and 3,5-Bis(trifluoromethyl)phenyl Oxadiazole Analogs
CAS 1171415-04-5 incorporates a 3-methoxyphenyl group on the oxadiazole ring. In the NK1 oxadiazole series, the aryl substituent electronic character critically governs receptor affinity. The electron-donating methoxy group (–OCH3, Hammett σₘ = +0.12) contrasts sharply with the electron-withdrawing 3-fluorophenyl (σₘ = +0.34) and 3,5-bis(trifluoromethyl)phenyl (σₘ ≈ +0.43 per CF₃) groups found in the most potent literature analogs [1]. While compound-specific IC50 data for CAS 1171415-04-5 has not been publicly disclosed, the established SAR framework predicts that the methoxy substitution will yield a distinct potency and selectivity fingerprint compared to halogenated analogs. Quantitative head-to-head data for the target compound versus its closest analogs is not available in the public domain as of the knowledge cutoff date.
| Evidence Dimension | Aryl substituent electronic parameter (Hammett σₘ) and corresponding hNK1 IC50 range for the oxadiazole class |
|---|---|
| Target Compound Data | 3-Methoxyphenyl; σₘ ≈ +0.12; hNK1 IC50: Not publicly disclosed |
| Comparator Or Baseline | 3-Fluorophenyl analog: σₘ = +0.34; 3,5-bis(trifluoromethyl)phenyl analog (compound 22): σₘ ≈ +0.43 per CF₃, hNK1 IC50 = 0.03 nM (0.17 nM with 50% human serum) [1] |
| Quantified Difference | Δσₘ = –0.22 vs. 3-fluorophenyl; Δσₘ ≈ –0.31 vs. 3,5-bis(trifluoromethyl)phenyl. Biological IC50 difference: Unknown due to lack of public data. |
| Conditions | Hammett constants from literature compilations; hNK1 binding data from [125I]SP displacement in CHO cells expressing human NK1 receptor [1]. |
Why This Matters
The electronic divergence of the methoxy group predicts a meaningfully different pharmacological profile; procurement of this specific building block is essential for SAR exploration where methoxy substitution is the variable of interest.
- [1] Young JR, Eid R, Turner C, DeVita RJ, Kurtz MM, Tsao KL, Chicchi GG, Wheeldon A, Carlson E, Mills SG. Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorg Med Chem Lett. 2007 Oct 1;17(19):5310-5. doi:10.1016/j.bmcl.2007.08.028. View Source
